3-formyl-4-hydroxy-benzoyl Chloride

Description

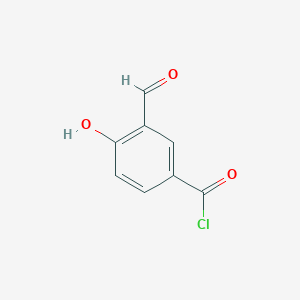

Structure

3D Structure

Properties

CAS No. |

404354-44-5 |

|---|---|

Molecular Formula |

C8H5ClO3 |

Molecular Weight |

184.57 g/mol |

IUPAC Name |

3-formyl-4-hydroxybenzoyl chloride |

InChI |

InChI=1S/C8H5ClO3/c9-8(12)5-1-2-7(11)6(3-5)4-10/h1-4,11H |

InChI Key |

XZIJADAMBVURFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Formyl 4 Hydroxy Benzoyl Chloride

Preparation from Corresponding Carboxylic Acids

The most direct and conventional approach to synthesizing 3-formyl-4-hydroxy-benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-formyl-4-hydroxybenzoic acid. This method is widely employed for the preparation of benzoyl chlorides from their benzoic acid precursors. vaia.comprepchem.com

Carboxylic Acid Precursors and Synthetic Routes

The primary precursor for this synthesis is 3-formyl-4-hydroxybenzoic acid. This starting material is commercially available from various chemical suppliers. Its synthesis is typically achieved through the formylation of 4-hydroxybenzoic acid, a reaction that introduces the aldehyde group onto the aromatic ring.

Chlorinating Agents and Reaction Conditions

The conversion of the carboxylic acid to the acyl chloride is accomplished using a suitable chlorinating agent. The choice of agent is critical to avoid unwanted side reactions with the formyl and hydroxyl groups. Commonly used chlorinating agents for this type of transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). wikipedia.orgwikipedia.org

Thionyl Chloride (SOCl₂): This reagent is a cost-effective and efficient choice for the preparation of acyl chlorides. vaia.com The reaction of 3-formyl-4-hydroxybenzoic acid with thionyl chloride proceeds with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts, which simplifies purification. vaia.com To enhance the reaction rate and minimize side reactions, a catalytic amount of N,N-dimethylformamide (DMF) is often employed. prepchem.comgoogle.com The reaction is typically carried out in an inert solvent, such as benzene (B151609) or toluene, at a moderately elevated temperature. google.comgoogle.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective chlorinating agent compared to thionyl chloride, which can be advantageous when dealing with sensitive functional groups. wikipedia.org The reaction with oxalyl chloride also produces gaseous byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), facilitating workup. orgsyn.org Similar to the thionyl chloride method, a catalyst like DMF can be used. organic-chemistry.org The reaction is generally performed in a non-polar solvent like methylene (B1212753) chloride. orgsyn.org

The presence of the phenolic hydroxyl group introduces a potential for side reactions, such as the formation of a sulfonyl chloride ester with thionyl chloride or a carbonate ester with oxalyl chloride. Careful control of reaction conditions is necessary to favor the formation of the desired acyl chloride.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters must be carefully optimized.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method | Rationale |

| Temperature | 30-65°C google.comgoogle.com | 20-25°C orgsyn.org | Higher temperatures can lead to side reactions and decomposition. Lower temperatures may result in slow reaction rates. |

| Solvent | Benzene, Toluene google.comgoogle.com | Methylene Chloride orgsyn.org | Inert solvents are used to dissolve the reactants and facilitate the reaction without participating in it. |

| Catalyst | N,N-Dimethylformamide (DMF) prepchem.comgoogle.com | N,N-Dimethylformamide (DMF) organic-chemistry.org | The catalyst facilitates the formation of the Vilsmeier reagent, which is the active chlorinating species. |

| Reaction Time | 2-5 hours google.comgoogle.com | 1-2 hours | Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times can increase byproduct formation. |

| Work-up | Distillation, Filtration google.comgoogle.com | Distillation, Extraction orgsyn.org | Removal of excess chlorinating agent and byproducts is crucial for obtaining a pure product. |

This table presents a summary of typical reaction parameters based on analogous preparations.

Comparative Analysis of Synthetic Strategies

Both the thionyl chloride and oxalyl chloride methods offer viable routes to this compound. The choice between them depends on factors such as cost, scale, and the desired level of purity.

| Feature | Thionyl Chloride Method | Oxalyl Chloride Method |

| Reactivity | More reactive, potentially leading to more side reactions. | Milder and more selective, often preferred for sensitive substrates. wikipedia.org |

| Cost | Generally more cost-effective. | Typically more expensive. |

| Byproducts | SO₂ and HCl (gaseous). vaia.com | CO, CO₂, and HCl (gaseous). orgsyn.org |

| Work-up | Relatively straightforward due to gaseous byproducts. | Also straightforward due to gaseous byproducts. |

This table provides a comparative overview of the two primary chlorination methods.

Novel Approaches to this compound Synthesis

While the direct chlorination of the corresponding carboxylic acid is the most common approach, multi-step synthetic strategies can offer alternative pathways, particularly when aiming for high purity or exploring derivatives.

Multi-step Syntheses and Intermediate Derivatization

Another potential multi-step approach involves the synthesis of a related, more stable intermediate that can be subsequently converted to this compound. Research into the synthesis of highly functionalized benzoxazoles suggests that complex aromatic structures can be built through carefully controlled reaction sequences, which could be adapted for the synthesis of this target molecule. nih.gov

Catalytic Methods in Benzoyl Chloride Formation

The conversion of a benzoic acid to a benzoyl chloride is a fundamental transformation in organic synthesis. While stoichiometric reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are effective, catalytic methods are often preferred for their milder conditions and efficiency. atamanchemicals.comchemicalbook.com

A widely used catalytic method involves the use of N,N-dimethylformamide (DMF) in conjunction with chlorinating agents like oxalyl chloride or thionyl chloride. chemicalbook.comresearchgate.net In this process, DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ. This reagent is a highly reactive electrophilic species that activates the carboxylic acid, facilitating the nucleophilic attack by the chloride ion to form the benzoyl chloride. This catalytic approach allows the reaction to proceed at lower temperatures and with greater control. chemicalbook.com

Another catalytic approach, often employed in industrial settings, involves the reaction of a benzoic acid with its corresponding benzotrichloride (B165768) derivative. google.comgoogle.com This reaction can be catalyzed by substances such as iron chlorides or ferric oxide. google.com The process generates two equivalents of the desired benzoyl chloride, making it an atom-economical method. google.com

The choice of method depends on the substrate's stability, the desired scale of the reaction, and the required purity of the final product. For a sensitive substrate like 3-formyl-4-hydroxybenzoic acid (or its protected form), milder catalytic methods are generally superior.

The following table compares common reagents and catalytic systems for the synthesis of benzoyl chlorides from benzoic acids.

| Reagent/Catalytic System | Typical Conditions | Role of Catalyst | Notes |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent (e.g., toluene) | N/A (Stoichiometric) | Byproducts (SO₂, HCl) are gaseous, which drives the reaction. atamanchemicals.com |

| Oxalyl chloride ((COCl)₂) / cat. DMF | Dichloromethane (DCM) or other inert solvent, Room Temperature | DMF forms the Vilsmeier reagent, which is the active species. | A very mild and effective method; gaseous byproducts (CO, CO₂, HCl). chemicalbook.com |

| Thionyl chloride (SOCl₂) / cat. DMF | Inert solvent (e.g., benzene, toluene), 30-65°C | DMF acts as a catalyst, similar to its role with oxalyl chloride. google.comgoogle.com | Used for the synthesis of 4-hydroxybenzoyl chloride. google.comgoogle.com |

| Benzotrichloride / Benzoic acid / cat. FeCl₃ | Heated, no solvent | Lewis acid catalyst facilitating chloride transfer. | Industrial method, good atom economy. google.comgoogle.com |

Chemical Reactivity and Derivatization of 3 Formyl 4 Hydroxy Benzoyl Chloride

Reactions at the Acyl Chloride Moiety

The acyl chloride functional group is a highly reactive derivative of a carboxylic acid, readily undergoing nucleophilic acyl substitution. This reactivity allows for the synthesis of a wide array of other carboxylic acid derivatives.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most common reaction pathway for acyl chlorides. It involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.

The reaction of 3-formyl-4-hydroxy-benzoyl chloride with alcohols or phenols in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding esters. The base is necessary to neutralize the hydrochloric acid byproduct. While specific examples for the esterification of this compound are not extensively documented in publicly available literature, the formation of its benzyl (B1604629) ester and propyl ester has been noted, indicating the viability of this reaction. nih.govresearchgate.net The general principle of this reaction is well-established for related compounds like 4-hydroxybenzoyl chloride. prepchem.com A related synthesis of methyl 4-formyl-3-hydroxybenzoate from 4-formyl-3-hydroxybenzoic acid using thionyl chloride in methanol (B129727) proceeds likely through the in-situ formation of the acyl chloride.

Table 1: Examples of Ester Formation from Related Hydroxybenzoic Acids

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-Formyl-3-hydroxybenzoic acid | Methanol, Thionyl chloride | Methyl 4-formyl-3-hydroxybenzoate | 85 | |

| 3-Methoxy-4-hydroxybenzoic acid | 1-Bromo-3-chloropropane, K2CO3, DMF (alkylation followed esterification) | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 90 | mdpi.com |

Amides are readily formed by the reaction of this compound with primary or secondary amines. nih.gov This reaction is typically carried out in the presence of a base to scavenge the HCl produced. The high reactivity of the acyl chloride makes this a very efficient method for amide bond formation.

The bifunctional nature of this compound makes it a potential candidate for use in solid-phase synthesis, where one of its functional groups can be attached to a solid support while the other is used for further reactions. For instance, a related compound, 4-(5′-formyl-2′-hydroxyphenyl)benzoic acid, has been attached to an aminomethyl polystyrene resin to create a polymer-bound benzaldehyde (B42025). nih.gov This resin was then used in the synthesis of sulfonamides via reductive amination followed by sulfonylation and cleavage. nih.gov While this example does not directly involve the acyl chloride of the target molecule, it demonstrates the principle of using a functionalized benzoic acid derivative in solid-phase synthesis. The general strategy involves immobilizing the molecule on a resin, carrying out a series of reactions, and then cleaving the final product from the support. wpmucdn.combeilstein-journals.org

Table 2: General Solid-Phase Synthesis Strategy

| Step | Description |

| 1. Resin Swelling | The solid support resin is swelled in a suitable solvent like DCM or DMF. beilstein-journals.org |

| 2. Coupling | The carboxylic acid of the molecule to be attached is activated and coupled to the resin. wpmucdn.com |

| 3. Deprotection | A protecting group on the growing chain is removed to allow for the next reaction. beilstein-journals.org |

| 4. Chain Elongation | Subsequent building blocks are added in a stepwise manner. |

| 5. Cleavage | The final synthesized molecule is cleaved from the solid support. |

Thioesters can be synthesized by the reaction of this compound with thiols. This reaction proceeds via a similar mechanism to ester formation, with the thiolate anion acting as the nucleophile. quora.comwikipedia.org The reaction is typically carried out in the presence of a base to deprotonate the thiol and neutralize the HCl byproduct. quora.com

Symmetrical or mixed anhydrides can also be prepared from this compound. Reaction with a carboxylate salt (the conjugate base of a carboxylic acid) will yield a mixed anhydride (B1165640). Alternatively, reaction with a carboxylic acid in the presence of a non-nucleophilic base like pyridine can also lead to anhydride formation. orgsyn.orgorganic-chemistry.org A one-pot synthesis of thioesters from benzoic anhydrides and thiourea (B124793) has been developed, where the thiobenzoic acid is generated in situ. beilstein-journals.org

Reduction to Aldehydes and Alcohols

The acyl chloride group of this compound can be selectively reduced. The Rosenmund reduction, which employs hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄), is a classic method for the conversion of an acyl chloride to an aldehyde. doubtnut.comvedantu.com In the case of this compound, this would result in a dialdehyde, assuming the existing formyl group is not affected under these conditions.

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will typically reduce the acyl chloride all the way to a primary alcohol. youtube.com It is important to consider that these reagents can also reduce the existing aldehyde group on the aromatic ring. Sodium borohydride is generally milder and may offer more selectivity, potentially allowing for the reduction of the acyl chloride without affecting the aldehyde under carefully controlled conditions. youtube.com

Reactivity of the Formyl Group

The aldehyde (formyl) functionality in this compound is a key site for a variety of chemical modifications, including condensation reactions, oxidation and reduction, and the formation of nitrogen-containing derivatives.

The formyl group readily participates in condensation reactions with active methylene (B1212753) compounds to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecular architectures.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. For instance, the related compound 4-formyl-3-hydroxybenzoic acid undergoes a condensation reaction with diethyl malonate. sigmaaldrich.com A similar reaction with this compound would be expected to yield a cinnamic acid derivative, a valuable intermediate in the synthesis of various organic compounds. The use of a promoter, such as a hydroxy-functionalized ionic liquid, can enhance the catalytic activity in Knoevenagel condensations. researchgate.net

Perkin Reaction: The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. wikipedia.orgbyjus.comlongdom.org While specific examples with this compound are not prevalent in the literature, its aromatic aldehyde moiety makes it a suitable candidate for this transformation. The reaction with acetic anhydride in the presence of sodium acetate (B1210297) would be expected to yield a substituted cinnamic acid.

Table 1: Examples of Aldehyde Condensation Reactions This table is generated based on known reactions of similar compounds and general principles of aldehyde chemistry.

| Reaction Name | Reactant | Product Type |

|---|---|---|

| Knoevenagel Condensation | Diethyl Malonate | Cinnamic acid derivative |

The oxidation state of the formyl group can be readily altered through oxidation and reduction reactions, providing pathways to carboxylic acids and alcohols, respectively.

Oxidation: The formyl group can be oxidized to a carboxylic acid group. A common and powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). libretexts.org The oxidation of the related 3-formylsalicylic acid with potassium permanganate in an alkaline medium results in the formation of the corresponding dicarboxylic acid. researchgate.net A similar oxidation of this compound would be expected to yield 4-chloroformyl-2-hydroxy-isophthalic acid. The reaction proceeds until a carboxylic acid is formed. libretexts.org Studies on the oxidation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with potassium permanganate have also been reported. researchgate.net

Reduction: The formyl group can be selectively reduced to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose, capable of reducing aldehydes and ketones without affecting more reactive functional groups like acyl chlorides. youtube.comharvard.edu The reduction of this compound with NaBH₄ would yield 3-(hydroxymethyl)-4-hydroxy-benzoyl chloride. This selective reduction is valuable for introducing a hydroxymethyl group while preserving the reactive acyl chloride functionality for subsequent reactions.

Table 2: Oxidation and Reduction of the Formyl Group This table is generated based on known reactions of similar compounds and general principles of aldehyde chemistry.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

The formyl group readily reacts with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions are typically straightforward condensation processes.

Imine (Schiff Base) Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases. These reactions are often carried out by refluxing the aldehyde and amine in a suitable solvent. chemguideforcie.co.uk The synthesis of Schiff bases from related compounds like 3-formyl-4-hydroxycoumarin and various diamines has been demonstrated. youtube.comlibretexts.org Similarly, Schiff bases have been synthesized from 3-formyl-acetyl-acetone and aminobenzoic acids. libretexts.org The formation of a Schiff base from 3-hydroxybenzaldehyde (B18108) and 4-amino-3-hydroxybenzoic acid has also been reported. harvard.edu

Hydrazone Formation: Hydrazones are formed through the condensation of the formyl group with hydrazines or hydrazides. For example, benzoyl hydrazones have been synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde. byjus.com The reaction of o- and p-hydroxybenzohydrazides with aromatic aldehydes also yields the corresponding hydrazones. matrixscientific.com The formylation of benzaldehyde hydrazones has been achieved using the Vilsmeier-Haack reagent. longdom.org The reaction of 4-formyl-3-hydroxybenzoic acid with hydrazine (B178648) produces a pH-sensitive fluorescent probe. sigmaaldrich.comchemicalbook.com

Table 3: Imine and Hydrazone Derivatives This table is generated based on known reactions of similar compounds and general principles of aldehyde chemistry.

| Derivative | Reactant | Product Linkage |

|---|---|---|

| Imine (Schiff Base) | Primary Amine | C=N |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring is another reactive site in this compound, enabling O-alkylation, O-acylation, and coordination with metal ions.

O-Alkylation: The phenolic hydroxyl group can be converted to an ether through O-alkylation. This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. Direct chemoselective O-alkylation has been successfully performed on similar compounds like 4-(trifluoromethyl)pyrimidin-2(1H)-ones using alkyl halides. nih.govacs.org

O-Acylation: The hydroxyl group can be esterified through O-acylation using acylating agents like acid anhydrides or other acyl chlorides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The acyl chloride group within the this compound molecule is highly reactive and can participate in intermolecular reactions, but under controlled conditions, selective O-acylation of the phenolic hydroxyl is possible. libretexts.org

The presence of the phenolic hydroxyl group and the formyl group provides potential coordination sites for metal ions. The oxygen atom of the deprotonated hydroxyl group and the oxygen atom of the formyl group can act as ligands, forming stable complexes with various transition metals.

The synthesis of metal complexes with Schiff base ligands derived from similar hydroxy- and formyl-substituted aromatic compounds is well-documented. For example, Schiff bases derived from 3-hydroxybenzaldehyde and 4-amino-3-hydroxybenzoic acid have been used to synthesize Ni(II) and Zn(II) complexes. sciensage.info In these complexes, the phenolic oxygen and the azomethine nitrogen are common coordination sites. harvard.edu Similarly, metal complexes of hydrazones derived from 3-formylchromone have been synthesized, where the ligand coordinates to the metal through the chromone (B188151) carbonyl oxygen, the hydrazonic carbonyl oxygen, and the azomethine nitrogen. wikipedia.org The ability of the related 4-hydroxybenzoic acid to form coordination polymers with metal ions like Li⁺, Mg²⁺, and Cu²⁺ further illustrates the potential of the hydroxyl group to participate in metal binding. pearson.com While direct studies on the metal complexation of this compound are limited, the established coordination chemistry of its structural analogues suggests its potential to act as a versatile ligand.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of such reactions on this compound is determined by the directing and activating or deactivating effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The regioselectivity of electrophilic attack on the benzene ring of this compound is controlled by the combined electronic effects of the hydroxyl (-OH), formyl (-CHO), and benzoyl chloride (-COCl) groups.

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and is ortho-, para-directing. This is due to the +M (mesomeric) effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the positions ortho and para to it.

Formyl Group (-CHO): The formyl group is a deactivating group and is meta-directing. Its electron-withdrawing nature, through both -I (inductive) and -M effects, decreases the electron density of the aromatic ring, particularly at the ortho and para positions.

Benzoyl Chloride Group (-COCl): Similar to the formyl group, the benzoyl chloride group is a strong deactivating group and a meta-director due to its significant -I and -M effects.

In this compound, the hydroxyl group is at position 4, the formyl group at position 3, and the benzoyl chloride at position 1. The powerful ortho-, para-directing effect of the hydroxyl group dominates over the meta-directing effects of the deactivating groups. Therefore, incoming electrophiles are expected to preferentially substitute at the positions ortho to the hydroxyl group, which are positions 3 and 5. Since position 3 is already occupied by the formyl group, the primary site for electrophilic attack will be position 5 . A secondary, less favored site would be position 1, but this is sterically hindered and electronically deactivated by the benzoyl chloride group.

| Substituent | Position | Electronic Effect | Directing Effect |

| Benzoyl Chloride | 1 | -I, -M (Deactivating) | meta- |

| Formyl | 3 | -I, -M (Deactivating) | meta- |

| Hydroxyl | 4 | +M, -I (Activating) | ortho-, para- |

This table provides a summary of the directing effects of the substituents on the benzene ring of this compound.

Halogenation, Nitration, and Sulfonation Studies

Halogenation: Chlorination or bromination would be expected to occur at position 5. Due to the activating effect of the hydroxyl group, the reaction may proceed under mild conditions, potentially without a Lewis acid catalyst, which could otherwise react with the carbonyl groups.

Nitration: Nitration of phenolic compounds is often facile. For instance, the nitration of 4-hydroxybenzoic acid with nitric acid has been shown to yield 4-hydroxy-3-nitrobenzoic acid. google.com By analogy, nitration of this compound is predicted to introduce a nitro group at position 5, yielding 3-formyl-4-hydroxy-5-nitro-benzoyl chloride. The reaction would likely be carried out at low temperatures to control the reactivity.

Sulfonation: Sulfonation of salicylaldehyde (B1680747) derivatives has been reported. researchgate.net It is expected that sulfonation of this compound with fuming sulfuric acid would also result in substitution at position 5, affording 3-formyl-4-hydroxy-5-sulfobenzoyl chloride. The strong acidic conditions, however, might lead to side reactions.

| Reaction | Reagents | Predicted Major Product |

| Halogenation (e.g., Bromination) | Br₂ in a suitable solvent | 5-Bromo-3-formyl-4-hydroxy-benzoyl chloride |

| Nitration | HNO₃/H₂SO₄ at low temperature | 3-Formyl-4-hydroxy-5-nitro-benzoyl chloride |

| Sulfonation | Fuming H₂SO₄ | 5-Sulfonyl-3-formyl-4-hydroxy-benzoyl chloride |

This table presents the predicted major products for the electrophilic aromatic substitution reactions of this compound based on the reactivity of analogous compounds.

Advanced Coupling Reactions and Mechanistic Investigations

The presence of a reactive acyl chloride group and a halogen (if introduced via electrophilic substitution) makes this compound a potential substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstones of modern organic synthesis. wikipedia.orgorganic-chemistry.org While there are no specific reports on the use of this compound in these reactions, its reactivity can be inferred. The acyl chloride itself can participate in certain coupling reactions, or it can be converted to other functional groups that are amenable to coupling. More commonly, a halogenated derivative, such as 5-bromo-3-formyl-4-hydroxy-benzoyl chloride, would be a prime candidate for these transformations.

Suzuki Coupling: The Suzuki coupling typically involves the reaction of an organoboron compound with an organic halide or triflate. A 5-bromo derivative of this compound could be coupled with various boronic acids to introduce new aryl or alkyl substituents at position 5. The reaction would likely be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A 5-bromo derivative could react with a variety of alkenes to form a new carbon-carbon double bond at position 5. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. A 5-bromo derivative of the title compound could be coupled with terminal alkynes to introduce an alkynyl group at position 5, a transformation that is valuable in the synthesis of complex organic molecules.

| Coupling Reaction | Typical Substrates for Coupling with a Halogenated Derivative | Catalyst System |

| Suzuki Coupling | Arylboronic acids, Alkylboronic acids | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck Reaction | Alkenes (e.g., acrylates, styrenes) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

This table outlines potential palladium-catalyzed cross-coupling reactions for a halogenated derivative of this compound, with representative substrates and catalyst systems.

Applications of 3 Formyl 4 Hydroxy Benzoyl Chloride in Complex Molecular Synthesis

Building Block for Heterocyclic Compounds

The arrangement of reactive sites on 3-formyl-4-hydroxy-benzoyl chloride makes it an adept precursor for a variety of heterocyclic structures. The acyl chloride can readily participate in acylation reactions, while the formyl and hydroxyl groups can engage in cyclization and condensation reactions.

Synthesis of 2H-Benzopyran Libraries

A notable application of this compound is in the solid-phase parallel synthesis of 2H-benzopyran libraries. wikipedia.org In this methodology, the compound is utilized to introduce a 3-formyl-4-hydroxybenzoyl moiety onto a resin support. This is achieved through an amide formation reaction between an amine resin and this compound in the presence of a base like 2,6-lutidine. wikipedia.org The resulting resin-bound phenol (B47542) can then undergo further reactions, such as the Mitsunobu reaction, to build the benzopyran scaffold. wikipedia.org This solid-phase approach allows for the efficient generation of a large number of diverse 3,4,6-trisubstituted benzopyran analogues, which are of interest in medicinal chemistry. wikipedia.org

Construction of Fused Ring Systems

While direct utilization of this compound for fused ring systems is not extensively documented, its derivatives, particularly 3-formylchromones, are pivotal in this area. This compound serves as a logical precursor to 3-formylchromones. These chromone (B188151) derivatives are known to react with bifunctional nucleophiles to construct a variety of fused heterocyclic systems. The reaction typically proceeds through an initial condensation at the formyl group, followed by a nucleophilic attack at the C-2 position of the chromone ring, leading to the formation of complex, multi-ring structures. This reactivity highlights the potential of this compound as a starting material for generating diverse fused ring systems, including tricyclic benzopyrans. wikipedia.org

Precursor to Nitrogen- and Oxygen-Containing Heterocycles

The reactivity of this compound makes it a valuable precursor for a range of nitrogen- and oxygen-containing heterocycles, primarily through its conversion to 3-formylchromone. Research has demonstrated that 3-formylchromone is a versatile building block for synthesizing various heterocyclic compounds.

This intermediate can undergo condensation reactions with a variety of carbon and nitrogen nucleophiles. For instance, it is used in the synthesis of:

3-(2-hydroxybenzoyl)quinolines and 7H-chromeno[3,2-c]quinolin-7-ones . sigmaaldrich.com

Novel (E)-3-(2-arylcarbonyl-3-(arylamino)allyl)-4H-chromen-4-ones through three-component domino reactions. sigmaaldrich.com

Chromonyl chalcones . sigmaaldrich.com

The ability of the γ-pyrone ring in the chromone intermediate to be opened by nucleophiles allows for its subsequent rearrangement into new heterocyclic systems, further expanding its synthetic utility.

Role in the Synthesis of Functional Organic Materials

The dual reactivity of this compound, stemming from its acyl chloride and aldehyde functionalities, positions it as a candidate for the synthesis of specialized organic materials.

Polymer Chemistry Applications

Substituted benzoyl chlorides are important reagents in polymer chemistry. They can be used, for example, in Friedel-Crafts reactions to attach benzoyl groups to polymer backbones, thereby modifying the polymer's properties. For instance, benzoylated syndiotactic polystyrene has been synthesized using benzoyl chloride to introduce benzophenone (B1666685) moieties, which affects the thermal properties of the new material. researchgate.net

While direct polymerization studies with this compound are not widely published, related bifunctional molecules like 4-formylbenzoyl chloride are used in the preparation of functionalized polymers. mdpi.com The presence of both a polymerizable or grafting site (the acyl chloride) and a modifiable functional group (the aldehyde) on this compound suggests its potential utility in creating functional polymers with tailored properties for applications in materials science. researchgate.netmdpi.com

Precursor to Dyes and Pigments

Substituted benzoyl chlorides are established as valuable intermediates in the production of dyes and plastics. google.com The synthesis of pigments often involves the use of complex acid chlorides to build large, conjugated systems responsible for color. For example, 3-hydroxyquinophthalone-4-carboxylic acid chloride is a key component in the synthesis of yellow and orange pigments for coloring polyvinyl chloride. google.com

The chromone skeleton, which can be synthesized from this compound, is a common feature in many natural and synthetic colored compounds. The extended π-system of the chromone ring and its derivatives can absorb light in the visible spectrum, giving rise to color. Therefore, this compound represents a potential precursor for the development of novel dyes and pigments based on the chromone scaffold.

Intermediate in the Preparation of Advanced Chemical Entities

The strategic placement of three distinct functional groups on the aromatic ring of this compound makes it a powerful tool for synthetic chemists. The acyl chloride is highly susceptible to nucleophilic attack, the hydroxyl group can be derivatized or influence the reactivity of the ring, and the formyl group can participate in a wide range of condensation and cyclization reactions. This trifunctional nature enables the construction of intricate molecular architectures.

The reactivity of this compound lends itself to the synthesis of various heterocyclic and polyfunctional aromatic compounds. While direct literature examples for this specific molecule are limited, its structural motifs are present in precursors for a range of important molecular scaffolds.

One significant application lies in the synthesis of benzoxazoles . The reaction of an o-aminophenol with a benzoyl chloride derivative is a well-established method for forming the benzoxazole (B165842) ring system. organic-chemistry.orgijpbs.comrsc.org In this context, this compound can react with an o-aminophenol. The initial step would involve the acylation of the amino group by the acyl chloride. Subsequent intramolecular cyclization, often acid-catalyzed, between the newly formed amide and the hydroxyl group would lead to the formation of a benzoxazole scaffold. The formyl group on the resulting benzoxazole provides a handle for further synthetic modifications.

Another potential synthetic pathway involves the reaction with diamines to form polyamides or macrocycles . The reaction of a diacyl chloride with a diamine is a fundamental step in the synthesis of polyamides. A patent describes the condensation of various carboxylic acid halides with diamines to produce pigments. google.com Similarly, this compound can be reacted with diamines to produce polymers or, under high dilution conditions, macrocyclic structures containing amide linkages. The formyl and hydroxyl groups would be available for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, the formyl group can be a precursor to Schiff bases , which are versatile intermediates for various heterocyclic systems. The condensation of the aldehyde with a primary amine yields an imine. This reaction can be the first step in multicomponent reactions to build complex heterocyclic frameworks.

The table below illustrates potential synthetic transformations of this compound leading to different molecular scaffolds.

| Reactant(s) | Resulting Scaffold | Potential Reaction Conditions |

| o-Aminophenol | Benzoxazole | 1. Acylation in a suitable solvent (e.g., pyridine (B92270), THF) 2. Acid-catalyzed cyclization |

| Aromatic or Aliphatic Diamine | Polyamide or Macrocycle | Interfacial or solution polymerization; high dilution for macrocyclization |

| Primary Amine | Schiff Base | Condensation in a suitable solvent (e.g., ethanol, methanol) |

The functional groups of this compound make it an excellent candidate for derivatization to introduce specific properties, such as fluorescence for spectroscopic tags or metal-binding sites for chelating agents.

Spectroscopic Tags:

The development of fluorescent probes is a critical area of chemical biology. The synthesis of a fluorescent probe for detecting intracellular hydrogen sulfide (B99878) has been reported using a related compound, o-formylbenzoyl chloride. organic-chemistry.org This suggests that this compound could be similarly employed. The acyl chloride can be used to attach this "reporter" moiety to a "receptor" designed to interact with a specific analyte. The inherent electronic properties of the substituted benzene (B151609) ring, influenced by the hydroxyl and formyl groups, can be fine-tuned to achieve desired spectroscopic properties, such as specific absorption and emission wavelengths.

The general strategy for creating a fluorescent sensor involves reacting this compound with a fluorophore that has a nucleophilic group (e.g., an amine or alcohol). The resulting derivative's fluorescence could then be modulated by the presence of a target analyte that interacts with the formyl or hydroxyl group.

Chelating Agents:

The ortho-hydroxy-formyl arrangement on the benzene ring is a classic structural motif for designing chelating agents for metal ions. This arrangement can form stable complexes with a variety of metals. The synthesis of metal complexes with ligands derived from similar benzoyl chlorides has been reported. sigmaaldrich.com

By reacting this compound with a molecule containing a primary amine, a Schiff base ligand can be formed. The resulting ligand would possess multiple coordination sites: the imine nitrogen, the phenolic oxygen, and potentially other donor atoms from the amine-containing molecule. These multi-dentate ligands can form stable complexes with various metal ions. The acyl chloride functionality allows for the covalent attachment of this chelating unit to other molecules or surfaces.

The table below provides examples of how this compound can be derivatized to modulate its properties.

| Derivatization Reaction | Resulting Functionality | Potential Application |

| Reaction with a fluorescent amine | Fluorescent tag | Biosensing, cellular imaging |

| Formation of a Schiff base with a polyamine | Multi-dentate ligand | Metal ion chelation, catalysis |

| Esterification of the hydroxyl group | Modified electronic properties | Tuning of spectroscopic or redox properties |

Spectroscopic and Structural Characterization of 3 Formyl 4 Hydroxy Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon and proton frameworks of a molecule. For 3-formyl-4-hydroxy-benzoyl chloride, NMR provides unambiguous evidence for the arrangement of substituents on the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each type of proton in the molecule. The aromatic region would show a complex splitting pattern due to the three non-equivalent protons on the benzene ring. The proton ortho to the acyl chloride group (H-6) is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration, owing to hydrogen bonding. The aldehydic proton will appear as a sharp singlet at a significantly downfield position, a characteristic feature of formyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Aromatic H (H-2) | 7.8 - 8.2 | Doublet |

| Aromatic H (H-5) | 7.0 - 7.4 | Doublet of doublets |

| Aromatic H (H-6) | 8.0 - 8.4 | Doublet |

Note: The predicted values are based on the analysis of structurally similar compounds and theoretical calculations. Actual experimental values may vary.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbons of the acyl chloride and formyl groups are expected to resonate at the most downfield positions, typically above 160 ppm. The carbon atom attached to the hydroxyl group (C-4) will also show a characteristic downfield shift. The remaining aromatic carbons will appear in the typical range for substituted benzenes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acyl Chloride C=O | 165 - 175 |

| Aldehydic C=O | 185 - 195 |

| C-1 | 125 - 135 |

| C-2 | 130 - 140 |

| C-3 | 120 - 130 |

| C-4 | 155 - 165 |

| C-5 | 115 - 125 |

Note: The predicted values are based on the analysis of structurally similar compounds and theoretical calculations. Actual experimental values may vary.

To definitively assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, allowing for unambiguous assignment of H-5 and H-6. The HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbons of the aromatic ring based on the previously assigned proton signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The carbonyl stretching vibration of the acyl chloride group typically appears in the range of 1770-1820 cm⁻¹, a higher frequency than that of a typical ketone or aldehyde due to the electron-withdrawing effect of the chlorine atom. The formyl group will exhibit a strong C=O stretching band around 1680-1710 cm⁻¹ and a characteristic C-H stretching vibration near 2720 cm⁻¹ and 2820 cm⁻¹. The hydroxyl group will display a broad O-H stretching band, the position and shape of which are highly sensitive to hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Acyl Chloride | C=O Stretch | 1770 - 1820 |

| Formyl | C=O Stretch | 1680 - 1710 |

| Formyl | C-H Stretch | 2720 and 2820 |

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

Intramolecular and intermolecular hydrogen bonding can significantly influence the IR spectrum of this compound. The presence of an intramolecular hydrogen bond between the hydroxyl group and the formyl group would lead to a broadening and a shift to lower frequency of the O-H stretching band. This is due to the weakening of the O-H bond. Intermolecular hydrogen bonding, particularly in the solid state or in concentrated solutions, would also contribute to the broadening of this band. The position and shape of the O-H band can therefore provide valuable insights into the association state of the molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, as well as offering insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental formula of a compound. For this compound, the theoretical monoisotopic mass can be calculated based on its molecular formula, C₈H₅ClO₃. This calculated exact mass serves as a benchmark for experimental HRMS measurements, which are essential for the unambiguous identification of the compound. While specific experimental HRMS data for this exact compound are not widely published, the utility of benzoyl chloride derivatization in mass spectrometry is well-documented for enhancing the analysis of various compounds. nih.govnih.govchromatographyonline.com

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₅ClO₃ |

| Monoisotopic Mass | 183.992722 Da |

| Average Mass | 184.575 Da |

This table presents theoretical mass data calculated from the elemental composition.

In mass spectrometry, molecules are ionized and subsequently fragment in predictable ways that reflect their underlying structure. The fragmentation pattern of this compound is anticipated to be influenced by its key functional groups: the benzoyl chloride, the hydroxyl group, and the formyl group.

The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecule's mass. A prominent fragmentation pathway for benzoyl chlorides involves the loss of the chlorine atom, leading to the formation of a benzoyl cation. For this compound, this would result in a significant peak at [M-Cl]⁺. Further fragmentation could involve the loss of carbon monoxide (CO) from the formyl group or the benzoyl group. The presence of the hydroxyl group can also influence fragmentation, potentially through rearrangements or the loss of a water molecule under certain conditions. A proposed fragmentation pattern for a related compound, p-hydroxy benzoyl protocatechuic acid glucose, illustrates the types of cleavages that can occur in such substituted aromatic compounds. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [M]⁺ | [C₈H₅ClO₃]⁺ | 184 |

| [M-Cl]⁺ | [C₈H₅O₃]⁺ | 149 |

| [M-CO]⁺ | [C₇H₅ClO₂]⁺ | 156 |

| [M-Cl-CO]⁺ | [C₇H₅O₂]⁺ | 121 |

This table outlines the expected major fragments based on the principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric systems. The technique is particularly useful for characterizing compounds with conjugated π-systems and aromatic rings.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The presence of the formyl (aldehyde) and hydroxyl groups, along with the benzoyl chloride moiety, creates a complex system of chromophores. The core chromophore is the benzene ring, and the substituents will cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity.

Studies on related salicylaldehyde (B1680747) derivatives provide a strong basis for predicting the spectral features. researchgate.netnih.gov Salicylaldehyde and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group of the aldehyde. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands. The electronic absorption spectra of salicylaldehyde benzoylhydrazone and its complexes have been studied, revealing bands that are sensitive to the chemical environment. researchgate.netnih.gov In ethanol, salicylaldehyde derivatives show absorption maxima that can be influenced by substitution. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 250 - 350 | Substituted Benzene Ring |

| n → π | 300 - 400 | Formyl and Benzoyl Carbonyls |

This table presents the anticipated electronic transitions and their corresponding wavelength ranges based on analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

For this compound, the presence of the hydroxyl group introduces the possibility of strong hydrogen bonding. This is a dominant interaction in the crystal structures of many hydroxyl-substituted aromatic compounds, including salicylaldehyde derivatives. acs.orgacs.org It is highly probable that the hydroxyl group will act as a hydrogen bond donor, and the carbonyl oxygen of the formyl or benzoyl chloride group, or even the chlorine atom, could act as an acceptor. These hydrogen bonds would likely play a crucial role in the formation of supramolecular assemblies, such as chains or sheets.

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Type of Interaction | Donor | Acceptor |

| Hydrogen Bonding | -OH group | C=O (formyl or benzoyl), Cl |

| π-π Stacking | Benzene Ring | Benzene Ring |

| Halogen Bonding | C-Cl | Electronegative atoms |

This table summarizes the likely intermolecular forces that would stabilize the crystal structure of the title compound.

Theoretical and Computational Studies of 3 Formyl 4 Hydroxy Benzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules from first principles. For a molecule like 3-formyl-4-hydroxy-benzoyl chloride, these methods could provide significant insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the optimized geometry of this compound. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would allow for the determination of various electronic properties that govern the molecule's reactivity. For instance, calculations of atomic charges would indicate the distribution of electron density within the molecule, highlighting electrophilic and nucleophilic sites. The vibrational frequencies calculated using DFT could be compared with experimental infrared and Raman spectra to confirm the structure and understand its vibrational modes.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap would suggest that this compound is more reactive. The spatial distribution of the HOMO and LUMO would identify the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, an EPS map would clearly show the electrophilic nature of the carbonyl carbon in the acyl chloride group and the potential for interactions at the hydroxyl and formyl groups.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations would provide a dynamic picture of this compound's behavior.

Conformational Landscape and Flexibility Analysis

MD simulations could be used to explore the conformational landscape of this compound. By simulating the molecule's motion, it would be possible to identify the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the rotational freedom around the single bonds, for instance, the orientation of the formyl and hydroxyl groups relative to the benzene (B151609) ring. Analysis of the trajectories would also reveal the flexibility of different parts of the molecule.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in a solvent is critical for understanding its reactivity in solution. MD simulations can explicitly model the solvent molecules around the solute, providing insights into how the solvent affects the solute's conformation and dynamics. These simulations would also be invaluable for studying intermolecular interactions, such as how multiple molecules of this compound might interact with each other in the condensed phase, potentially forming dimers or larger aggregates through hydrogen bonding or other non-covalent interactions.

Reaction Mechanism Prediction and Validation

Detailed, peer-reviewed theoretical studies specifically predicting the reaction mechanisms of this compound are not extensively available in the public domain. However, the principles of computational chemistry allow for the theoretical exploration of its reactivity.

Transition State Localization and Energy Barrier Calculations

The reactivity of this compound is dictated by the presence of three key functional groups: an acyl chloride, a formyl group, and a hydroxyl group attached to a benzene ring. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of reactions involving this molecule.

For any proposed reaction pathway, the localization of transition states is a critical step. These high-energy structures represent the pinnacle of the energy barrier that must be surmounted for a reaction to proceed. The energy of this barrier, known as the activation energy, can be calculated with a high degree of accuracy. These calculations would typically involve sophisticated computational models to simulate the electronic and geometric changes as the reactant molecules approach and transform into products.

Computational Insights into Regio- and Stereoselectivity

The arrangement of functional groups on the aromatic ring of this compound presents interesting questions of selectivity in its reactions.

Regioselectivity: In reactions such as electrophilic aromatic substitution, the existing substituents will direct incoming electrophiles to specific positions on the benzene ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the formyl and benzoyl chloride groups are deactivating and meta-directors. Computational models can predict the most likely sites of reaction by calculating the relative energies of the possible intermediates.

Stereoselectivity: While the molecule itself is not chiral, it can react with chiral reagents or catalysts to produce chiral products. Theoretical modeling can be employed to understand the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially. These models can elucidate the non-covalent interactions, such as hydrogen bonding and steric hindrance, that govern the stereochemical outcome of a reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties.

Prediction of Physico-chemical Parameters (e.g., TPSA, LogP)

Several key physicochemical parameters for this compound have been calculated using computational methods. These parameters are crucial for predicting the behavior of the compound in various chemical and biological systems.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of properties like drug transport. For this compound, the TPSA is calculated to be 54.4 Ų. guidechem.com

Other relevant computed properties include the molecular weight, the number of hydrogen bond acceptors and donors, and the number of rotatable bonds. guidechem.com These descriptors are fundamental inputs for more complex QSPR models.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅ClO₃ | guidechem.com |

| Molecular Weight | 184.57 g/mol | guidechem.com |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 3 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

| Exact Mass | 183.9927217 u | guidechem.com |

| Complexity | 193 | guidechem.com |

Correlations with Spectroscopic Data

While specific QSPR studies correlating the structure of this compound with its spectroscopic data (e.g., NMR, IR, UV-Vis) are not found in the surveyed literature, this remains a viable area for future research. Such studies would involve compiling a dataset of structurally related compounds with known spectroscopic features. Computational descriptors for these molecules would then be calculated and used to build a statistical model that can predict the spectroscopic properties of new compounds, including this compound. These models can aid in structure elucidation and the interpretation of experimental spectra.

Future Research Directions and Potential Innovations

Exploration of Sustainable Synthesis Routes

The development of environmentally benign and efficient methods for the synthesis of 3-formyl-4-hydroxy-benzoyl chloride is a critical area for future research. Traditional methods for producing acyl chlorides often rely on hazardous reagents like thionyl chloride or oxalyl chloride, which generate toxic byproducts. ucla.edu Future investigations should focus on greener alternatives.

One promising approach is the use of catalytic methods that avoid stoichiometric toxic reagents. For instance, research into the catalytic conversion of the corresponding carboxylic acid, 3-formyl-4-hydroxybenzoic acid, using non-toxic activating agents could yield significant environmental benefits. wjpmr.com Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could further enhance the sustainability of the synthesis. tandfonline.com Additionally, drawing inspiration from the synthesis of related compounds like 4-hydroxybenzoyl chloride, methods utilizing different chlorinating agents or catalytic systems could be adapted and optimized for this compound. google.comgoogle.com

A comparative analysis of potential sustainable synthesis routes is presented below:

| Synthesis Route | Traditional Method | Potential Sustainable Alternative | Key Advantages of Sustainable Route |

| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Phosgene-free catalytic methods, solid-supported reagents | Avoids toxic and corrosive reagents, reduces hazardous waste. ucla.edu |

| Solvent | Dichloromethane, Chloroform | Solvent-free, water-based, or biodegradable solvents | Reduces volatile organic compound (VOC) emissions, lowers environmental impact. tandfonline.com |

| Energy Input | High-temperature reflux | Microwave-assisted or ultrasonic synthesis | Faster reaction times, lower energy consumption. |

Development of Novel Catalytic Reactions

The reactivity of the acyl chloride, aldehyde, and phenol (B47542) functionalities within this compound opens the door to a wide array of novel catalytic transformations. Future research could focus on developing selective catalytic reactions that target one functional group while leaving the others intact.

For example, the development of catalysts for the selective reduction of the formyl group to an alcohol or its oxidation to a carboxylic acid, without affecting the acyl chloride or hydroxyl groups, would be highly valuable. Similarly, catalysts that enable the selective etherification or esterification of the phenolic hydroxyl group would expand the synthetic utility of this compound. The exploration of photoredox catalysis could also unveil new reaction pathways, such as the catalytic homocoupling of benzyl (B1604629) chlorides, which could potentially be adapted for derivatives of this compound. nih.gov

Design of Advanced Materials Utilizing the Compound

The trifunctional nature of this compound makes it an excellent building block for the design of advanced materials with unique properties. Future research in this area could lead to the development of novel polymers, metal-organic frameworks (MOFs), and other functional materials.

The presence of both a hydroxyl and an acyl chloride group allows for its use as a monomer in the synthesis of polyesters and polycarbonates. The aldehyde group can be further functionalized to introduce cross-linking capabilities or to attach other molecules of interest. For instance, wholly aromatic copolyesters based on similar hydroxybenzoic acids have shown high thermal stability and interesting liquid crystalline properties. nih.gov By incorporating this compound into polymer backbones, it may be possible to create materials with enhanced thermal resistance, specific optical properties, or the ability to be post-functionalized. Research into novel fluorinated organic polymers has also demonstrated the potential for creating materials with high thermal stability and specific solubility characteristics by linking functionalized aromatic compounds. nih.gov

Investigation of Previously Unexplored Reaction Pathways

The interplay between the three functional groups in this compound could lead to previously unexplored intramolecular and intermolecular reaction pathways. For example, under certain conditions, the formyl group could react with the phenolic hydroxyl group to form a cyclic hemiacetal, which could then undergo further reactions.

Investigating the compound's reactivity under various conditions, such as in the presence of different catalysts, temperatures, and pressures, could reveal novel transformations. High-throughput screening techniques could be employed to rapidly explore a wide range of reaction conditions and identify unexpected and potentially useful reactivity. The study of acid-catalyzed transformations of similar complex molecules has revealed unexpected formations of novel heterocyclic systems, suggesting that this compound could also yield surprising and valuable products. tandfonline.comacs.org

Computational Design of Tailored Derivatives

Computational chemistry and molecular modeling can play a crucial role in predicting the properties and reactivity of derivatives of this compound. By using density functional theory (DFT) and other computational methods, researchers can design new molecules with specific electronic, optical, or medicinal properties.

For instance, computational studies could be used to predict how different substituents on the aromatic ring would affect the reactivity of the functional groups. This would allow for the in-silico design of tailored derivatives for specific applications. Molecular docking studies, similar to those performed on other complex organic molecules, could be used to design derivatives that bind to specific biological targets, potentially leading to the development of new therapeutic agents. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities. acs.orgacs.orgresearchgate.net

Future research could focus on developing continuous flow processes for the synthesis of this compound and its subsequent reactions. vapourtec.com Automated platforms could be used to rapidly screen different reaction conditions and catalysts, accelerating the discovery of new and improved synthetic methods. This approach would not only make the production of this compound more efficient but also enable the rapid generation of a library of derivatives for various applications. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.